molecular formula C24H19BrClN3O5 B12015118 [4-bromo-2-[(E)-[[2-(3-chloro-4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate CAS No. 767289-36-1

[4-bromo-2-[(E)-[[2-(3-chloro-4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

Cat. No.: B12015118
CAS No.: 767289-36-1
M. Wt: 544.8 g/mol
InChI Key: UXKANRQHLMNFGD-UVHMKAGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, with the chemical formula C23H16BrCl2N3O4 , belongs to the class of hydrazones. It features a brominated phenyl ring connected to a 4-methoxybenzoate moiety. The compound’s structure includes an E-configured hydrazone linkage, which plays a crucial role in its properties and reactivity .

Preparation Methods

Synthesis:: The synthetic route involves three key reactions:

Industrial Production:: Unfortunately, specific industrial production methods for this compound are not widely documented. it is likely synthesized through multistep processes in research laboratories or specialized chemical facilities.

Chemical Reactions Analysis

Reactivity::

    Meta-Directing Group: The nitro group serves as a meta-directing group, influencing the position of substitution reactions.

    Common Reagents and Conditions: Nitration typically employs a mixture of sulfuric acid and nitric acid.

Major Products:: The major product formed after bromination is the title compound itself, 4-bromo-2-[(E)-[[2-(3-chloro-4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl 4-methoxybenzoate.

Scientific Research Applications

Chemistry::

    Hydrazone Chemistry: Researchers explore its reactivity, stability, and applications in organic synthesis.

    Drug Design: The compound’s unique structure may inspire new drug candidates.

Biology and Medicine::

    Antimicrobial Properties: Investigate its potential as an antimicrobial agent.

    Bioconjugation: Used for labeling and targeting biomolecules.

Industry::

    Dye Synthesis: Its aromatic structure makes it relevant in dye chemistry.

Mechanism of Action

The compound’s mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Properties

CAS No.

767289-36-1

Molecular Formula

C24H19BrClN3O5

Molecular Weight

544.8 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(3-chloro-4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C24H19BrClN3O5/c1-14-3-7-18(12-20(14)26)28-22(30)23(31)29-27-13-16-11-17(25)6-10-21(16)34-24(32)15-4-8-19(33-2)9-5-15/h3-13H,1-2H3,(H,28,30)(H,29,31)/b27-13+

InChI Key

UXKANRQHLMNFGD-UVHMKAGCSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)OC)Cl

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.